molecular formula C7H7BCl2O3 B8227774 (3,4-Dichloro-5-methoxyphenyl)boronic acid

(3,4-Dichloro-5-methoxyphenyl)boronic acid

Cat. No.: B8227774
M. Wt: 220.84 g/mol
InChI Key: ALEGTFLLBIANSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organoboron Compounds in Chemical Transformations

Organoboron compounds have become indispensable tools in the field of organic synthesis. doronscientific.com These molecules, which feature a carbon-boron bond, are prized for their unique combination of stability and reactivity. nih.govnih.gov Unlike many other organometallic reagents, organoboron compounds are generally stable to air and moisture and exhibit low toxicity, making them safer and more practical for laboratory use. nih.gov Their significance largely stems from their versatility in a wide array of chemical transformations, most notably in the formation of new carbon-carbon bonds. nih.gov This has revolutionized the construction of complex molecular frameworks found in pharmaceuticals, agrochemicals, and materials science. researchgate.net Key reactions, such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling, underscore the profound impact of organoboron chemistry on modern synthetic strategies. organic-chemistry.orglibretexts.org

The Role of Arylboronic Acids as Synthetic Building Blocks

Among the various classes of organoboron compounds, arylboronic acids are particularly prominent as synthetic building blocks. chemrxiv.org These compounds, characterized by a boronic acid group [-B(OH)₂] attached to an aromatic ring, are extensively used as key intermediates in organic chemistry. nih.gov Their utility is most famously demonstrated in the palladium-catalyzed Suzuki-Miyaura coupling reaction, which forges a new carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide. organic-chemistry.orgchemrxiv.org This reaction is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance. chemrxiv.org Consequently, arylboronic acids are fundamental to the synthesis of biaryl structures, which are common motifs in many biologically active molecules and advanced materials. researchgate.netrsc.org Their commercial availability and straightforward preparation have made them a staple in both academic research and industrial chemical production. nih.gov

Structural Features and Reactivity Potential of Dihalo-substituted Methoxyarylboronic Acids

The reactivity of an arylboronic acid is significantly influenced by the nature and position of substituents on the aromatic ring. In dihalo-substituted methoxyarylboronic acids, such as (3,4-Dichloro-5-methoxyphenyl)boronic acid, a delicate interplay of electronic effects governs the compound's behavior in chemical reactions.

Electron-Withdrawing Effects: The two chlorine atoms act as electron-withdrawing groups (EWGs) due to their high electronegativity. studypug.com EWGs decrease the electron density of the aromatic ring and the carbon-boron bond. studypug.com This can make the boronic acid a more potent Lewis acid and can influence the rate-determining transmetalation step in cross-coupling reactions. nih.gov Generally, arylboronic acids with strong electron-withdrawing groups may exhibit different reaction kinetics compared to their electron-rich counterparts. rsc.org

Electron-Donating Effects: Conversely, the methoxy (B1213986) group (-OCH₃) is an electron-donating group (EDG), which increases electron density on the aromatic ring through resonance. studypug.com EDGs can enhance the nucleophilicity of the aryl group, which is transferred during the coupling reaction. rsc.org

The specific arrangement of these competing groups in this compound—with the methoxy group positioned between two chloro atoms—creates a unique electronic and steric environment. This substitution pattern precisely modulates the reactivity of the molecule, a feature that synthetic chemists can exploit to achieve specific outcomes and to direct the assembly of complex target structures.

Overview of Research Trajectories for this compound

While specific, published research focusing exclusively on this compound is not extensively documented, its structural motifs are characteristic of intermediates used in medicinal chemistry and materials science. researchgate.netchemimpex.com The research trajectory for this compound is likely as a specialized building block in Suzuki-Miyaura cross-coupling reactions. rsc.orgchemimpex.com

Chemists design such highly substituted intermediates to synthesize complex molecules where precise control over substitution is critical. The dichloro-methoxy substitution pattern is likely intended to be incorporated into a larger molecule to fine-tune its biological activity or material properties. For instance, similar halogenated and methoxy-substituted phenylboronic acids serve as key intermediates in the development of new pharmaceutical agents, including anti-cancer drugs, by allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.netchemimpex.com Therefore, the primary research application for this compound is anticipated to be as a precursor for creating novel, highly functionalized biaryl compounds for evaluation in drug discovery programs or for the synthesis of specialized organic materials.

Compound Properties

Below are the known chemical properties for this compound.

PropertyValue
CAS Number 2828439-72-9
Molecular Formula C₇H₇BCl₂O₃
Molecular Weight 220.85 g/mol
Appearance Typically a solid

Properties

IUPAC Name

(3,4-dichloro-5-methoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEGTFLLBIANSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)Cl)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.84 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3,4 Dichloro 5 Methoxyphenyl Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions Involving (3,4-Dichloro-5-methoxyphenyl)boronic Acid

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound, such as this compound, and an organohalide. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

Palladium-Catalyzed Coupling with Aryl and Heteroaryl Halides/Pseudohalides

In principle, this compound can be coupled with a variety of aryl and heteroaryl halides (e.g., bromides, iodides) and pseudohalides (e.g., triflates) under palladium catalysis. The electronic and steric properties of both coupling partners, as well as the choice of catalyst, ligand, base, and solvent, would influence the efficiency of the reaction.

Specific substrate scope studies for this compound are not available. Generally, Suzuki-Miyaura reactions are compatible with a wide range of functional groups. However, sterically hindered aryl halides or those with certain electronic properties might present challenges, potentially leading to lower yields or requiring optimized reaction conditions.

The efficiency of Suzuki-Miyaura couplings is highly dependent on the nature of the leaving group on the coupling partner. The reactivity generally follows the order of C-I > C-Br ≈ C-OTf > C-Cl, which corresponds to the bond dissociation energies of the carbon-halogen bond. Consequently, aryl iodides are typically the most reactive coupling partners, followed by bromides and triflates, while chlorides are the least reactive and often require more specialized and highly active catalyst systems. No specific studies comparing these halides in reactions with this compound were found.

When reacting a boronic acid with a substrate containing multiple, non-equivalent halogen atoms, the site of the coupling is determined by the relative reactivity of these halogens. As per the general reactivity trend, a palladium catalyst will preferentially undergo oxidative addition into the carbon-halogen bond of the more reactive halide. For instance, in a substrate containing both a bromine and a chlorine atom, the coupling would be expected to occur selectively at the carbon-bromine bond. Specific examples of regioselective coupling involving this compound and poly-halogenated partners have not been documented in the available literature.

Beyond Suzuki Miyaura: Other Carbon Carbon and Carbon Heteroatom Bond Forming Reactions of 3,4 Dichloro 5 Methoxyphenyl Boronic Acid

Petasis Borono-Mannich Reaction and its Adaptations

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent transformation that combines a carbonyl compound (often an aldehyde), an amine, and an organoboronic acid to generate substituted amines, including valuable α-amino acids. This one-pot reaction is prized for its operational simplicity, broad substrate scope, and tolerance of diverse functional groups. The reaction proceeds through the formation of an intermediate iminium ion from the condensation of the amine and aldehyde. The organoboronic acid then adds its organic moiety to this electrophilic species, forming a new carbon-carbon or carbon-heteroatom bond.

Arylboronic acids are common substrates in the PBM reaction, serving as the nucleophilic partner to generate N-arylmethyl amines. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring of (3,4-Dichloro-5-methoxyphenyl)boronic acid, somewhat offset by the electron-donating methoxy (B1213986) group, modulates its nucleophilicity. While this substitution pattern makes it a viable candidate for such reactions, specific studies detailing the performance of this compound in the Petasis reaction are not extensively documented in peer-reviewed literature. However, its structural analogues are frequently used, suggesting its potential applicability. Adaptations of the reaction, including asymmetric variants using chiral catalysts or auxiliaries, have further broadened its scope for creating enantiomerically enriched products.

Table 1: General Scheme of the Petasis Borono-Mannich Reaction This table illustrates the general transformation. R¹, R², R³, and R⁴ represent various organic substituents.

Reactant 1Reactant 2Reactant 3Product
Aldehyde Amine Arylboronic Acid Substituted Amine

Applications in Direct Arylation Reactions

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. In this context, an arylboronic acid can be coupled directly with a C-H bond of another aromatic or heteroaromatic system, typically under palladium catalysis. This approach circumvents the need to prepare organohalides or triflates, thereby reducing synthetic steps and waste.

This compound can serve as the arylating agent in these transformations. The reaction mechanism often involves a concerted metalation-deprotonation pathway or oxidative addition, followed by reductive elimination. The success and regioselectivity of such reactions are highly dependent on the substrate, catalyst, and reaction conditions. While the direct arylation of various heterocycles like thiophenes, furans, and thiazoles with different arylboronic acids is well-established, specific research focusing on the use of this compound in these protocols is limited. Its electronic properties would likely influence reaction efficiency, making it a potentially valuable reagent for synthesizing complex biaryl structures where traditional methods may be less effective.

Electrophile-Mediated Couplings and Oxidative Arylation

Beyond palladium-catalyzed cycles, boronic acids can participate in couplings mediated by other metals, such as copper, often under oxidative conditions. The Chan-Lam coupling, for instance, forms carbon-heteroatom bonds (C-N, C-O, C-S) by reacting boronic acids with amines, phenols, or thiols. Oxidative arylation, another important class of reactions, involves the coupling of two nucleophilic partners, such as a boronic acid and an arene, in the presence of an oxidant.

These methods provide access to diaryl ethers, anilines, and sulfides that are prevalent in pharmaceuticals and natural products. This compound is a suitable substrate for these reactions, providing the dichlorinated methoxyphenyl moiety. For example, in an oxidative C-N coupling, a copper catalyst facilitates the reaction between the boronic acid and an amine, often in the presence of an oxidant like oxygen or a peroxide, to form a new C-N bond. The specific electronic and steric profile of this compound would be a key determinant of its reactivity and the yield of the desired coupled product.

Table 2: General Scheme of Oxidative C-N Coupling This table illustrates a general copper-catalyzed C-N cross-coupling reaction. Ar represents an aryl group and R¹, R² represent hydrogen or organic substituents.

Arylboronic Acid Amine Conditions Product
Cu Catalyst, Oxidant

Transition-Metal-Free Transformations Involving Boronic Acids

Growing interest in sustainable chemistry has spurred the development of transition-metal-free reactions. Boronic acids can participate in several such transformations. For example, the reaction of arylboronic acids with certain electrophiles can proceed under metal-free conditions, sometimes promoted by a base or simply by heat. One notable example is the addition of boronic acids to quinones or other activated Michael acceptors.

Furthermore, certain annulation or cyclization reactions can utilize boronic acids without the need for a transition metal catalyst. These reactions often rely on the intrinsic Lewis acidity of the boronic acid or its ability to form reactive intermediates like boroxines. Although the literature on transition-metal-free reactions of this compound is sparse, its potential in this burgeoning field remains significant. Such methodologies offer advantages in terms of cost, toxicity, and ease of product purification by avoiding residual metal contaminants.

Derivatization Reactions of the Boronic Acid Moiety

The boronic acid group itself is a versatile functional handle that can be readily converted into other functionalities. A primary and widely used derivatization is the formation of boronate esters, most commonly with pinacol (B44631) to form a this compound pinacol ester. This transformation is often performed to enhance the stability, solubility, and handling of the boronic acid, making it less prone to dehydration to form boroxines and more amenable to purification by chromatography.

The resulting boronate esters are competent coupling partners in Suzuki-Miyaura and other reactions. Beyond esterification, the boronic acid moiety can be converted to trifluoroborate salts (ArBF₃K) by treatment with KHF₂. These salts are often crystalline, air-stable solids with distinct reactivity profiles compared to the parent boronic acids. These derivatizations are crucial preparatory steps that enable the broader use of this compound in complex, multistep syntheses.

Table 3: Common Derivatization of an Arylboronic Acid This table shows the conversion of a generic arylboronic acid to its corresponding pinacol ester and potassium trifluoroborate salt.

Starting Material Reagent Product
Arylboronic AcidPinacolArylboronic Acid Pinacol Ester
Arylboronic AcidKHF₂Potassium Aryltrifluoroborate

Applications of 3,4 Dichloro 5 Methoxyphenyl Boronic Acid As a Versatile Building Block in Synthetic Organic Chemistry

Construction of Biaryl and Heterobiaryl Scaffolds

The paramount application of arylboronic acids, including (3,4-Dichloro-5-methoxyphenyl)boronic acid, is in the synthesis of biaryl and heterobiaryl structures through the Suzuki-Miyaura cross-coupling reaction. chemimpex.comgre.ac.uk This reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), catalyzed by a palladium complex. gre.ac.uk The resulting biaryl scaffolds are prevalent in pharmaceuticals, natural products, and advanced materials. gre.ac.uk

The chlorine and methoxy (B1213986) substituents on the this compound ring influence the electronic properties and reactivity of the molecule, which can be advantageous in tuning the characteristics of the final biaryl product. chemimpex.com For instance, these substituents can modulate the dihedral angle between the two aromatic rings in the resulting biaryl, which is a critical parameter for biological activity in many drug candidates. While specific examples detailing the use of this compound in the synthesis of particular biaryl or heterobiaryl compounds are not readily found in peer-reviewed journals, its utility is inferred from the broad applicability of the Suzuki-Miyaura coupling to a wide array of substituted arylboronic acids. nih.govbeilstein-journals.orgmdpi.com

Table 1: Key Features of this compound in Biaryl Synthesis

FeatureDescription
Reaction Type Primarily Suzuki-Miyaura cross-coupling. chemimpex.com
Coupling Partners Aryl and heteroaryl halides or triflates.
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄). mdpi.com
Key Bond Formed Carbon-Carbon (Aryl-Aryl).
Influence of Substituents The dichloro and methoxy groups can affect reactivity and the properties of the product. chemimpex.com

Synthesis of Complex Aromatic and Heterocyclic Systems

Beyond simple biaryls, this compound is a potential precursor for more elaborate aromatic and heterocyclic systems. Its role as a building block in Suzuki-Miyaura reactions allows for its incorporation into larger, polycyclic structures that are of interest in medicinal chemistry and materials science. chemimpex.com The synthesis of such complex molecules often involves multiple, sequential cross-coupling reactions where the boronic acid serves to introduce a specific substituted phenyl moiety. The functional groups on the boronic acid can also serve as handles for further chemical transformations.

Role in the Synthesis of Precursors for Agrochemicals

Arylboronic acids are crucial intermediates in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. chemimpex.com The Suzuki-Miyaura coupling is a favored method in the agrochemical industry due to its mild reaction conditions and tolerance of a wide range of functional groups. While direct documentation of this compound in the synthesis of a commercial agrochemical is not available, a closely related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid , is used in the production of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, a key intermediate for certain herbicidal compounds. google.com This highlights the utility of dichlorinated and methoxylated phenylboronic acid scaffolds in creating potent agrochemical precursors.

Utility in the Creation of Advanced Materials

The unique electronic properties conferred by the dichloro and methoxy substituents make this compound a candidate for the synthesis of advanced materials. chemimpex.com Arylboronic acids are used to construct conjugated polymers and organic molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the (3,4-dichloro-5-methoxy)phenyl group can influence the material's photophysical properties, thermal stability, and morphology. Although specific research on advanced materials derived from this particular boronic acid is limited, the general application of substituted arylboronic acids in materials science is well-established. chemimpex.com

Applications in Bioconjugation Reagent Synthesis

Boronic acids are known to form reversible covalent bonds with diols, a property that is exploited in bioconjugation chemistry for labeling, sensing, and immobilizing biomolecules like carbohydrates, glycoproteins, and nucleic acids. nih.gov Reagents incorporating the this compound moiety could potentially be designed for these purposes. The boronic acid group would serve as the binding site for the target biomolecule, while the substituted phenyl ring could be further functionalized with reporters such as fluorophores or affinity tags. The specific substitution pattern might influence the binding affinity and kinetics with biological diols.

Development of Fluorescent Probes and Sensors

A significant application of boronic acids is in the design of fluorescent probes and sensors. nih.govmdpi.com These sensors often operate on the principle of photoinduced electron transfer (PET), where the boronic acid group, in its unbound state, quenches the fluorescence of a nearby fluorophore. nih.gov Upon binding to a target analyte with diol groups (such as glucose or other saccharides), the electronic properties of the boron atom change, which can disrupt the PET process and lead to an increase in fluorescence. nih.govnih.gov The (3,4-Dichloro-5-methoxyphenyl) group could be incorporated into such a sensor to modulate its photophysical properties, solubility, and binding selectivity. chemimpex.com

Table 2: Potential Applications in Sensor Technology

Sensor TypeTarget AnalytePrinciple of Detection
Fluorescent Sensors Saccharides (e.g., glucose)Modulation of Photoinduced Electron Transfer (PET) upon diol binding. nih.govnih.gov
Electrochemical Sensors Diol-containing biomoleculesChanges in electrochemical properties upon boronate ester formation.
Colorimetric Sensors Various analytesVisible color change upon interaction with the boronic acid moiety.

Future Research Directions and Unexplored Reactivity

Expanding the Scope of Cross-Coupling Partners for (3,4-Dichloro-5-methoxyphenyl)boronic Acid

While the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, its traditional reliance on aryl halides and triflates as coupling partners represents only a fraction of its potential. A significant future direction is the expansion of electrophilic partners that can be successfully coupled with this compound.

Recent advancements have demonstrated that functional groups not typically associated with cross-coupling can be activated. nih.gov These "non-traditional" coupling partners represent a frontier for exploration. For a compound like this compound, this could mean developing protocols for coupling with substrates such as:

Carboxylic Acid Derivatives : Including esters and amides, which would provide direct routes to ketones and substituted amines. nih.gov

Ethers and Sulfones : Activation of C-O and C-S bonds would open up new retrosynthetic disconnections. nih.gov

Sulfonyl Fluorides : The activation of the strong S-F bond for desulfonative cross-coupling is an emerging area. nih.gov

Alkylsilicates : The use of ammonium (B1175870) alkylsilicates in photoredox/nickel dual catalysis enables C(sp³)–C(sp²) coupling, allowing for the introduction of alkyl groups onto the aromatic ring derived from the boronic acid under mild conditions. rsc.org

Successfully developing these methodologies would significantly enhance the synthetic utility of this compound, allowing for more efficient and novel pathways to complex molecular architectures.

Emerging Electrophilic PartnerPotential Product ClassSignificance
Sulfonyl FluoridesBiarylsUtilizes readily available and stable starting materials. nih.gov
Carboxylic Acid DerivativesAryl Ketones, Arylated AminesOffers a more direct alternative to Friedel-Crafts acylation or reductive amination. nih.gov
Alkylsilicates (via dual catalysis)Alkylated AromaticsEnables C(sp³)–C(sp²) bond formation under mild conditions, expanding beyond traditional sp²-sp² couplings. rsc.org
C(sp³) HalidesAlkylated AromaticsProvides a route to connect alkyl fragments to the aryl ring of the boronic acid. illinois.edu

Innovations in Stereoselective Syntheses Utilizing Boronic Acids

The development of asymmetric transformations is a cornerstone of modern organic synthesis. Arylboronic acids are increasingly used in stereoselective reactions beyond cross-coupling, particularly in the enantioselective addition to prochiral electrophiles. A promising area of research is the application of this compound in such reactions.

For instance, rhodium-catalyzed asymmetric additions of arylboronic acids to N-heteroaryl ketones have been shown to produce valuable chiral α-heteroaryl tertiary alcohols with high enantioselectivity. rsc.org The development of new chiral ligands, such as chiral phosphoramidites or bisphosphines, is crucial for achieving high stereocontrol in these processes. rsc.orgresearchgate.net Future work could involve screening various chiral rhodium or palladium complexes to catalyze the addition of this compound to a range of substrates, including:

Ketones and Aldehydes

Imines

Enones (via conjugate addition) researchgate.net

Furthermore, boronic acids can participate in asymmetric nitroallylation reactions with nitroallyl acetates, catalyzed by chiral rhodium complexes, yielding products with excellent enantioselectivities (90-99% ee). nih.gov Adapting such methodologies for this compound would provide access to novel, optically active building blocks for pharmaceutical synthesis. Recent trends also point towards the use of computational modeling and machine learning in the design of new catalysts and ligands to predict and optimize stereoselectivity. numberanalytics.com

Integration of this compound into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.com Integrating this compound into MCRs is a key area for future research.

The Petasis reaction, or borono-Mannich reaction, is a prominent MCR involving an amine, a carbonyl compound (often an α-hydroxyaldehyde), and a boronic acid. nih.govnih.gov This reaction provides a direct route to α-amino acids and other valuable structures. nih.gov The mechanism involves the formation of an iminium ion, which then coordinates with the boronic acid to facilitate the transfer of the aryl group from the boron to the iminium carbon. nih.gov Applying this to this compound could yield novel, highly substituted amino acid derivatives for peptide synthesis or drug discovery.

The scope of MCRs involving boronic acids is expanding, and future work could explore the use of this compound in other MCRs, such as the Ugi or Passerini reactions, potentially through novel isocyanide or carboxylic acid surrogates derived from the boronic acid itself. mdpi.comrug.nlnih.gov The development of one-pot, multicomponent syntheses of complex fluorophores has also been demonstrated, indicating a potential application in materials science. rsc.org

Catalyst Recycling and Immobilization Techniques

A major challenge in transition metal-catalyzed reactions, including Suzuki-Miyaura coupling, is the cost and potential toxicity of the metal catalyst, typically palladium. mdpi.com Developing methods for catalyst recycling is crucial for making these processes more sustainable and economically viable, particularly for industrial applications. mdpi.com

Future research should focus on developing robust, recyclable catalytic systems for reactions involving this compound. A primary strategy is the immobilization of the homogeneous catalyst onto an insoluble support, which combines the high selectivity of homogeneous catalysts with the ease of separation and recycling of heterogeneous ones. snc.edumdpi.com Potential supports include:

Polymers and Polysaccharides : Natural biopolymers like cellulose, starch, and chitosan (B1678972) are inexpensive, abundant, and possess chelating groups that can stabilize metal nanoparticles. mdpi.commdpi.com

Inorganic Materials : Supports like silica (B1680970) or magnetic nanoparticles allow for straightforward catalyst recovery through filtration or magnetic separation. snc.edumdpi.com

Metal-Organic Frameworks (MOFs) : These materials offer highly versatile platforms to stabilize molecular catalysts, sometimes enabling catalytic activities not seen in homogeneous systems. nih.gov

Investigating these immobilization techniques could lead to highly efficient and reusable catalysts for the Suzuki-Miyaura coupling of this compound, with some systems demonstrating reusability for five to ten cycles without significant loss of activity. mdpi.comnih.govacs.org

Immobilization SupportKey AdvantagesExample Catalyst System
Polysaccharides (e.g., Starch, Chitosan)Renewable, biodegradable, low cost, abundant chelating groups. mdpi.commdpi.comPalladium nanoparticles on amino-modified starch. mdpi.com
SilicaHigh thermal stability, well-defined structure, easy functionalization. snc.edumdpi.comPalladium complexes bound via phosphine (B1218219) linkers. snc.edu
Magnetic NanoparticlesFacile separation from the reaction mixture using an external magnet. mdpi.comPalladium(0) supported on polyethyleneimine-coated nanoparticles. mdpi.com
Metal-Organic Frameworks (MOFs)High surface area, tunable porosity, stabilization of unique catalytic species. nih.govNickel catalyst immobilized on a phosphine-functionalized MOF. nih.gov

Design of New Boron-Based Catalysts for Enabling Transformations

Beyond its role as a reagent in cross-coupling, this compound has the potential to function as an organocatalyst itself. The field of "boronic acid catalysis" (BAC) leverages the Lewis acidic nature of the boron atom to activate substrates, particularly those containing hydroxyl groups. nih.govrsc.orgualberta.ca

Organoboron acids are stable, organic-soluble Lewis acids that can catalyze a variety of transformations, including dehydrations, carbonyl condensations, acylations, and cycloadditions. nih.govacs.org The catalytic activity stems from the ability of the boronic acid to form reversible covalent bonds with hydroxyl groups, enabling electrophilic activation. rsc.org The electron-deficient nature of this compound, enhanced by the two chlorine atoms, could make it a particularly effective Lewis acid catalyst.

Future research could explore the catalytic activity of this specific boronic acid in reactions such as:

Amide bond formation : Direct condensation of carboxylic acids and amines. rsc.org

Friedel-Crafts reactions : Activation of alcohols for alkylation of arenes. rsc.orgualberta.ca

Glycosylations : Regio- and stereoselective formation of N-glycosidic bonds. acs.org

A particularly exciting and novel frontier is the creation of genetically encoded, boron-containing "designer enzymes," where a boronic acid-functionalized unnatural amino acid is incorporated into a protein scaffold. rug.nl This approach combines the unique reactivity of boron with the high selectivity of an enzymatic environment to catalyze reactions not found in nature. rug.nl The specific electronic and steric properties of this compound could be harnessed within such a scaffold to create highly specialized biocatalysts.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3,4-Dichloro-5-methoxyphenyl)boronic acid, and how can purification be optimized?

  • Answer : Synthesis often requires multistep protocols due to the reactivity of boronic acids. Prodrugs (e.g., boronic esters) are typically synthesized first to avoid purification challenges caused by boronic acid dehydration or trimerization. Purification can be optimized using solvents like dipropyl ether or chloroform, which enhance solubility and reduce boroxine formation. Hydrocarbons (e.g., methylcyclohexane) are useful for removing impurities .

Q. How can MALDI-MS be effectively used to characterize boronic acid-containing peptides?

  • Answer : Boronic acids undergo dehydration/trimerization, complicating MS analysis. Derivatization with diols (e.g., 2,3-butanediol) stabilizes the boronic acid as a cyclic ester. Using dihydroxybenzoic acid (DHB) as a matrix enables detection of alkyl- and arylboronic acids as DHB esters, even in complex branched peptides. This method avoids interference from boroxine formation .

Q. What are the optimal storage conditions for this compound to prevent degradation?

  • Answer : Store in anhydrous, cool conditions (0–6°C) under inert gas. Boronic acids are sensitive to moisture and heat, which accelerate dehydration. Thermogravimetric analysis shows that arylboronic acids degrade above 200°C, so room-temperature storage in desiccators is recommended .

Advanced Research Questions

Q. How do non-specific secondary interactions affect the selectivity of boronic acid-based glycoprotein capture systems, and how can these be mitigated?

  • Answer : Secondary interactions (e.g., hydrophobic or ionic forces) between non-glycosylated proteins and boronic acid surfaces reduce selectivity. Adjusting buffer pH and ionic strength minimizes these effects. For example, using borate buffers at moderately elevated pH enhances glycoprotein binding specificity by stabilizing boronate-diol complexes .

Q. What factors influence the binding kinetics of this compound with diol-containing biomolecules, and how can this be leveraged in sensor design?

  • Answer : Binding kinetics (e.g., kon) depend on diol stereochemistry and boronic acid electronic properties. Stopped-flow studies show faster equilibration with fructose vs. glucose (~seconds). Sensors targeting rapid analytes (e.g., glucose) require boronic acids with high kon values, achievable via structural tuning (e.g., electron-withdrawing substituents) .

Q. How can computational methods aid in the rational design of boronic acid derivatives for enhanced proteasome inhibition?

  • Answer : Molecular docking and QSAR models predict binding affinities to proteasome active sites (e.g., chymotrypsin-like activity). For example, substituting chlorine or methoxy groups enhances interactions with catalytic threonine residues. Validation via crystallography (e.g., bortezomib-proteasome complexes) refines computational predictions .

Q. How do thermal degradation pathways of arylboronic acids vary with substituents, and how can this inform material stability in drug formulations?

  • Answer : Thermogravimetric analysis reveals that electron-withdrawing groups (e.g., -Cl, -NO2) improve thermal stability by reducing boroxine formation. Pyrene-boronic acids tolerate temperatures up to 600°C, while methoxy-substituted derivatives degrade at ~200°C. Stability correlates with substituent electronegativity and steric hindrance .

Methodological Considerations

  • Contradiction Analysis : Conflicting solubility data (e.g., in ketones) may arise from equilibrium between boronic acid and boroxine. Verify via DSC or NMR to confirm dominant species .
  • Experimental Design : For binding studies, pre-equilibrate boronic acids with diols under controlled pH (7.4–8.5) and monitor via fluorescence quenching or SPR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.